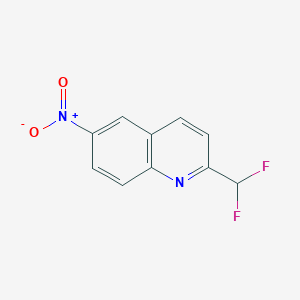

2-(Difluoromethyl)-6-nitroquinoline

Description

2-(Difluoromethyl)-6-nitroquinoline is a fluorinated quinoline derivative characterized by a difluoromethyl (-CF₂H) group at position 2 and a nitro (-NO₂) group at position 4. The incorporation of fluorine enhances metabolic stability, bioavailability, and lipophilicity, critical for pharmaceutical and agrochemical applications . The nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound’s structural features make it a candidate for targeting enzymes like NADH dehydrogenases or serving as a precursor in synthesizing bioactive molecules .

Properties

Molecular Formula |

C10H6F2N2O2 |

|---|---|

Molecular Weight |

224.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-nitroquinoline |

InChI |

InChI=1S/C10H6F2N2O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5,10H |

InChI Key |

GTIANLRGDZHRJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)F)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-nitroquinoline typically involves the introduction of the difluoromethyl group into the quinoline ring. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoroiodomethane or difluoromethyl sulfone. The reaction is often catalyzed by transition metals like palladium or copper under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 2-(Difluoromethyl)-6-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-6-nitroquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitroquinoline involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Groups

2-(4-Fluorophenyl)-6-nitroquinoline

- Structure : A 4-fluorophenyl group at position 2 instead of difluoromethyl.

- However, the aromatic fluorine may enhance π-π stacking interactions in biological targets .

- Synthesis: Prepared via Suzuki coupling (), whereas 2-(difluoromethyl)-6-nitroquinoline likely requires fluorination or difluoromethylation steps.

6-Fluoro-2-methyl-5-nitroquinoline (CAS 79821-10-6)

- Structure : Methyl (-CH₃) at position 2, nitro at position 5, and fluorine at position 5.

- Properties : The methyl group is less electronegative than -CF₂H, reducing electron-withdrawing effects. The shifted nitro group (position 5 vs. 6) alters electronic distribution and reactivity .

6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5)

- Structure : Trifluoromethyl (-CF₃) at position 2 and methyl at position 6.

- Properties : The -CF₃ group is more electron-withdrawing than -CF₂H, which could increase acidity at adjacent positions. However, -CF₃’s larger size may hinder membrane permeability compared to -CF₂H .

Functional Group Positioning: Nitro Group Variations

6-Nitroquinoline Derivatives

- Example: this compound vs. 6-fluoro-2-methyl-5-nitroquinoline.

- Impact : The nitro group at position 6 (vs. 5) optimizes electronic effects for charge transfer in redox-active systems, crucial in enzyme inhibition (e.g., Type II NADH-Dehydrogenase) .

7-Nitroquinoxalines

- Example: 6-Halo-7-nitroquinoxalines ().

- Comparison: Quinoxalines differ in aromatic ring structure (two nitrogen atoms) but share nitro functionality. Nitro at position 7 in quinoxalines may confer distinct electronic properties compared to position 6 in quinolines .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| This compound | C₁₀H₆F₂N₂O₂ | 240.17 | -CF₂H (2), -NO₂ (6) | High lipophilicity, metabolic stability |

| 6-Fluoro-2-methyl-5-nitroquinoline | C₁₀H₇FN₂O₂ | 206.18 | -CH₃ (2), -NO₂ (5), -F (6) | Moderate solubility, higher toxicity |

| 2-(4-Fluorophenyl)-6-nitroquinoline | C₁₅H₉FN₂O₂ | 280.25 | -C₆H₄F (2), -NO₂ (6) | Steric bulk, enhanced π interactions |

| 6-Methyl-2-(trifluoromethyl)quinoline | C₁₁H₈F₃N | 227.18 | -CF₃ (2), -CH₃ (6) | High electronegativity, lower permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.